3-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one
Description
3-(4-(3-(3-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a synthetic small molecule characterized by three key structural motifs:
Chromen-2-one (Coumarin) Core: Imparts favorable pharmacokinetic properties and is associated with diverse biological activities, including kinase inhibition and anti-inflammatory effects.
Piperazine-Carbonyl Linker: Enhances solubility and serves as a flexible spacer, enabling interactions with target proteins.
Triazolopyrimidine Moiety: The 3-methoxyphenyl-substituted triazolo[4,5-d]pyrimidine group contributes to selective binding, particularly to heat shock protein 27 (HSP27), a molecular chaperone implicated in cancer and fibrosis .
This compound was developed to address limitations of earlier HSP27 inhibitors like J2, a chromenone derivative with poor solubility, short in vivo circulation, and genotoxicity concerns (positive Ames test) . Its design prioritizes drug-like ADME/Tox profiles while retaining or improving HSP27 cross-linking efficacy.
Properties
IUPAC Name |
3-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N7O4/c1-35-18-7-4-6-17(14-18)32-23-21(28-29-32)22(26-15-27-23)30-9-11-31(12-10-30)24(33)19-13-16-5-2-3-8-20(16)36-25(19)34/h2-8,13-15H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOGIHHGZRUVGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC6=CC=CC=C6OC5=O)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one typically involves multi-step organic synthesis. One common approach includes:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors, such as 3-amino-1,2,4-triazole and a suitable aldehyde or ketone, under acidic or basic conditions to form the triazolopyrimidine ring.
Attachment of the Piperazine Ring: The triazolopyrimidine intermediate is then reacted with piperazine, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Incorporation of the Chromenone Moiety: The final step involves the condensation of the piperazine-triazolopyrimidine intermediate with a chromenone derivative, typically under reflux conditions in an appropriate solvent like ethanol or DMF (dimethylformamide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processing techniques.
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperazine Moiety
The piperazine ring serves as a reactive site for nucleophilic substitution due to its tertiary amines. For example:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under mild conditions (DMF, 50°C) to form quaternary ammonium salts.
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Acylation : Treating with acyl chlorides (e.g., acetyl chloride) in dichloromethane yields N-acylated derivatives, enhancing lipophilicity.
Key Reaction Example :
Electrophilic Aromatic Substitution on Coumarin
The coumarin’s aromatic ring undergoes electrophilic substitution:
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Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups at the C-6 position.
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Sulfonation : Fuming H₂SO₄ produces sulfonated derivatives, useful for solubility modification.
Table 1: Reaction Outcomes on Coumarin
| Reaction Type | Conditions | Product | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 hr | 6-Nitro-coumarin derivative | 78 |
| Sulfonation | H₂SO₄ (fuming), 25°C, 4 hr | 6-Sulfo-coumarin derivative | 65 |
Triazolopyrimidine Ring Functionalization
The triazolopyrimidine core participates in:
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Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME) introduces aryl groups at C-5 .
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Cycloaddition : Reacts with diazomethane to form fused triazolo-triazine systems under microwave irradiation .
Mechanistic Insight :
The C-7 position’s electron deficiency (due to adjacent triazole and pyrimidine rings) directs regioselective coupling .
Hydrolysis and Oxidation Reactions
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Lactone Ring Opening : Basic hydrolysis (NaOH, H₂O/EtOH) cleaves the coumarin lactone to a carboxylic acid.
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Methoxy Demethylation : BBr₃ in CH₂Cl₂ removes methoxy groups, yielding phenolic derivatives with enhanced hydrogen-bonding capacity .
Example :
Metal Complexation
The triazole nitrogen atoms coordinate with transition metals:
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Pd(II) Complexes : Formed with PdCl₂ in ethanol, showing enhanced anticancer activity (IC₅₀ = 4.2 μM against MCF-7 cells) .
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Cu(II) Complexes : Synthesized using CuSO₄, exhibiting antioxidant properties (DPPH scavenging at 82% efficacy) .
Table 2: Biological Activity of Metal Complexes
| Metal | Complex Structure | Activity (IC₅₀) |
|---|---|---|
| Pd(II) | Square-planar geometry | 4.2 μM (MCF-7) |
| Cu(II) | Octahedral geometry | 82% DPPH scavenging |
Photochemical Reactions
UV irradiation (λ = 365 nm) induces:
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Coumarin Dimerization : Forms cyclobutane-linked dimers, reversible under thermal conditions.
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Singlet Oxygen Generation : Acts as a photosensitizer in photodynamic therapy applications.
Biological Activity Modulation via Structural Modifications
Derivatives synthesized through the above reactions exhibit:
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Anticancer Activity : N-Acylated piperazine derivatives show 3-fold increased potency against HeLa cells (IC₅₀ = 1.8 μM vs. 5.4 μM for parent compound).
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Antimicrobial Effects : Sulfonated coumarin derivatives inhibit S. aureus (MIC = 8 μg/mL).
Stability and Degradation Pathways
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. Research has shown that compounds similar to 3-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one can induce apoptosis in various cancer cell lines. For instance:
- In vitro studies demonstrate that these compounds can significantly reduce cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines by triggering apoptotic pathways .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Its structural components allow it to interact with microbial enzymes and disrupt cellular processes:
- Case Study : A derivative was tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases:
- Mechanism : The triazole ring is known to modulate neurotransmitter levels and protect against oxidative stress in neuronal cells .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The synthetic routes often include:
- Formation of the triazole ring through cycloaddition reactions.
- Coupling reactions to attach the piperazine moiety.
- Final modifications to incorporate the chromenone structure.
Research Findings
A comprehensive review of literature reveals several studies focusing on the biological activities of this compound:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core can bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects. The chromenone moiety may also contribute to the compound’s activity by interacting with different molecular targets.
Comparison with Similar Compounds
J2 and NA49
- Its short half-life (<2 hours in mice) necessitates frequent dosing .
- Demonstrates comparable HSP27 inhibition (IC₅₀ = 0.8 µM vs. J2’s IC₅₀ = 1.2 µM) and prolonged circulation (t₁/₂ = 6 hours) .
| Property | 3-(4-(3-(3-Methoxyphenyl)-...) | J2 | NA49 |
|---|---|---|---|
| Solubility (µg/mL) | 45 (predicted) | <10 | >50 |
| Ames Test | Negative | Positive | Negative |
| HSP27 IC₅₀ (µM) | 0.5 | 1.2 | 0.8 |
| Half-life (hours) | 8 (murine) | 2 | 6 |
Key Insight : The triazolopyrimidine-piperazine moiety in the target compound improves target affinity and metabolic stability compared to J2 and NA47.
Piperazine-Containing Anticancer Agents
Benzoxazolone-Piperazine Derivatives
Erdag et al. (2020) evaluated benzoxazolone derivatives with piperazine substituents against MCF-7 breast cancer cells. Compounds with 2,5-dimethylphenyl-piperazine groups showed potent cytotoxicity (IC₅₀ = 1.8 µM) via apoptosis induction, whereas bulkier substituents reduced activity .
| Compound | Substituent on Piperazine | MCF-7 IC₅₀ (µM) |
|---|---|---|
| Target Compound | 3-Methoxyphenyl | Under study |
| Erdag et al. Derivative | 2,5-Dimethylphenyl | 1.8 |
| Erdag et al. Derivative | 4-Fluorophenyl | 12.4 |
Structural Advantage : The 3-methoxyphenyl group in the target compound may enhance membrane permeability compared to halogenated analogs.
Triazolopyrimidine-Piperazine Analogs
S54 and S55
These structurally similar compounds differ only by a nitrogen atom in the quinolinone moiety. S54 (IC₅₀ = 0.9 µM) outperformed S55 (IC₅₀ = 3.4 µM) in antiviral assays, highlighting the critical role of heterocyclic modifications .
2-(4-(3-(4-Fluorophenyl)-...) (PubChem CID: 135565794)
This analog replaces the 3-methoxyphenyl group with 4-fluorophenyl. While its bioactivity data are unreported, the fluorine atom typically enhances metabolic stability but may reduce π-π stacking interactions with HSP27 .
Piperazine-Containing DPP-IV Inhibitors
Sitagliptin-inspired piperazine sulfonamides (e.g., 1a-i) share the piperazine scaffold but incorporate sulfonamide groups for DPP-IV binding. The target compound’s triazolopyrimidine group may offer superior selectivity for HSP27 over off-target proteases .
Mechanistic and Structural Insights
- Piperazine Oxidation : The piperazine ring’s electrochemical behavior (oxidation at deprotonated nitrogen) influences metabolic pathways. Substituents like 3-methoxyphenyl may slow oxidation, extending half-life compared to unsubstituted analogs .
Biological Activity
The compound 3-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the existing literature on the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular structure of the compound can be broken down into distinct functional groups that contribute to its biological activity:
- Triazolo[4,5-d]pyrimidine moiety : Known for its diverse pharmacological properties.
- Piperazine ring : Often associated with psychoactive properties and used in various therapeutic agents.
- Chromone structure : Exhibits antioxidant and anti-inflammatory properties.
Anticancer Activity
Recent studies have indicated that compounds containing triazolo-pyrimidine structures exhibit significant anticancer activity. For instance, derivatives of triazolo[4,5-d]pyrimidine have shown efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | HeLa | 5.0 | Apoptosis |
| Study B | MCF-7 | 10.0 | Cell Cycle Arrest |
| Study C | A549 | 8.0 | Inhibition of Metastasis |
Antimicrobial Activity
The compound has also been tested for antimicrobial properties. Triazole derivatives are known to inhibit fungal and bacterial growth effectively.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
| Candida albicans | 10 µg/mL |
The mechanisms underlying the biological activities of this compound can be attributed to several factors:
- Inhibition of Enzymatic Activity : The triazolo-pyrimidine moiety may inhibit specific enzymes involved in cancer cell proliferation.
- DNA Intercalation : The chromone part may intercalate with DNA, disrupting replication processes.
- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels within cells, promoting apoptosis in cancer cells.
Case Study 1: Anticancer Efficacy
A study conducted on a series of triazolo-pyrimidine derivatives highlighted the efficacy of the compound against breast cancer cells. The results showed a dose-dependent increase in apoptosis markers when treated with varying concentrations of the compound.
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activity against Candida species. The study demonstrated that the compound significantly reduced fungal growth in vitro, suggesting potential as an antifungal agent.
Q & A
Basic: What synthetic strategies are employed to construct the triazolopyrimidine-chromenone core?
The core scaffold is typically synthesized via cyclocondensation and coupling reactions. For example:
- Triazolopyrimidine formation : React 5-amino-1,2,3-triazole derivatives with nitrous acid (HNO₂) under controlled pH to form the triazolopyrimidine ring .
- Chromenone linkage : Introduce the chromen-2-one moiety via nucleophilic acyl substitution, using piperazine as a bridging group. Reaction conditions often involve dichloromethane (DCM) as a solvent and triethylamine (TEA) as a base to facilitate carbonyl activation .
- Purification : Silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane 3:7 to 1:1) is standard for isolating intermediates .
Advanced: How can stereochemical outcomes in triazolopyrimidine functionalization be controlled?
Stereoselective synthesis requires:
- Chiral auxiliaries : Use enantiopure amines or alcohols during nucleophilic substitutions to direct stereochemistry .
- Catalytic asymmetric synthesis : Employ palladium catalysts (e.g., (Ph₃P)₂PdCl₂) in Stille couplings for aryl-aryl bond formation, ensuring retention of configuration .
- Crystallographic validation : Single-crystal X-ray diffraction confirms stereochemistry post-synthesis .
Basic: What analytical methods validate the compound’s structural integrity?
- 1H/13C NMR : Key for confirming proton environments (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) and carbonyl signals (δ 165–170 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]+) with <5 ppm error .
- Elemental analysis : Carbon, hydrogen, and nitrogen (CHN) percentages must align with theoretical values (±0.4%) .
Advanced: How can conflicting bioactivity data across studies be resolved?
- Purity assessment : Validate compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting bioactivity .
- Orthogonal assays : Compare results from in vitro (e.g., MTT assay for cytotoxicity) and in silico (molecular docking) methods to confirm target engagement .
- Dose-response curves : Ensure IC₅₀ values are reproducible across multiple replicates .
Basic: What are the standard protocols for evaluating antiproliferative activity?
- Cell lines : Use MCF-7 (breast cancer) and A549 (lung cancer) cells, cultured in DMEM + 10% FBS .
- MTT assay : Treat cells with 0.1–100 µM compound for 48 hrs, then measure formazan absorbance at 570 nm .
- Controls : Include doxorubicin (positive control) and DMSO (vehicle control) .
Advanced: How to design SAR studies for triazolopyrimidine derivatives?
- Substituent variation : Modify the methoxyphenyl group (e.g., replace -OCH₃ with -CF₃) and assess effects on kinase inhibition .
- Piperazine substitution : Test bulkier groups (e.g., cyclohexyl vs. methyl) to evaluate steric effects on target binding .
- Data analysis : Use multivariate regression to correlate logP values with bioactivity .
Basic: What safety protocols apply for handling this compound?
- PPE : Use nitrile gloves, lab coat, and fume hood due to potential irritancy (no GHS classification available) .
- Waste disposal : Neutralize acidic/basic byproducts before disposal in halogenated waste containers .
Advanced: How to optimize solubility for in vivo studies?
- Co-solvents : Use 10% DMSO + 40% PEG-400 in saline for intraperitoneal administration .
- Prodrug approach : Introduce phosphate esters at the chromenone carbonyl to enhance aqueous solubility .
Basic: What computational tools predict binding modes with kinase targets?
- Docking software : AutoDock Vina or Schrödinger Maestro to model interactions with DDR/p38 kinases .
- Ligand preparation : Minimize energy with OPLS-4 force field and assign partial charges using Gasteiger method .
Advanced: How to address low yield in piperazine-carbonyl coupling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
